molecular formula C9H11N3OS B3022545 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile CAS No. 55883-90-4

2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile

Cat. No. B3022545
CAS RN: 55883-90-4
M. Wt: 209.27 g/mol
InChI Key: ROSNJPXJYAQFCN-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile is a chemical compound with the CAS Number: 55883-90-4 . It has a molecular weight of 209.27 . The IUPAC name for this compound is 2-[(methylsulfanyl)(4-morpholinyl)methylene]malononitrile . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile is 1S/C9H11N3OS/c1-14-9(8(6-10)7-11)12-2-4-13-5-3-12/h2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile is between 140-141 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The synthesis of related sulfur-transfer agents, including compounds like 2-cyanoethyl disulfide, has been explored for their potential applications in chemical reactions and processes (Klose, Reese, & Song, 1997).
    • Studies have also focused on the preparation and characterization of compounds like N-Morpholino-Δ8-dihydroabietamide, analyzing their structure and potential chemical applications (Xiaoping Rao, 2010).
  • Catalysis and Chemical Reactions :

    • Novel N-methyl morpholine based ionic liquids have been synthesized and used as catalysts for Knoevenagel condensation, a key chemical reaction, demonstrating the role of these compounds in facilitating various chemical processes (Hao Xu et al., 2017).
  • Materials Science and Electrochemistry :

    • Research has been conducted on the use of related compounds in the development of novel materials for electrochemical applications, such as in the amperometric detection of biomolecules (Koczorowski et al., 2019).
    • The synthesis of DNA-dependent protein kinase inhibitors, employing similar compounds, highlights their importance in the development of new materials and medicinal compounds (Sonsoles Rodriguez Aristegui et al., 2006).
  • Antimicrobial and Biological Studies :

    • Some studies have focused on the synthesis and evaluation of the antimicrobial activity of pyrimidine-triazole derivatives, including compounds related to 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile (J.J. Majithiya & B. Bheshdadia, 2022).
  • Pharmaceutical Research :

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[methylsulfanyl(morpholin-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-14-9(8(6-10)7-11)12-2-4-13-5-3-12/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNJPXJYAQFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364801
Record name [(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55883-90-4
Record name [(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile
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